molecular formula C13H12Cl2N2O2S B4574787 1-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide

1-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide

Cat. No.: B4574787
M. Wt: 331.2 g/mol
InChI Key: ITNXVGWZBLNFJS-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide is a useful research compound. Its molecular formula is C13H12Cl2N2O2S and its molecular weight is 331.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.9996542 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Antifungal Agents Synthesis : A study described the synthesis of methanesulfonates as effective α-styryl carbinol derivatives for treating systemic fungal infections, highlighting the use of 1,2,4-triazole in the process (PestiJaan et al., 1998).
  • Molecular Structure Analysis : Research on N-(2,3-Dichlorophenyl)methanesulfonamide revealed insights into the molecular conformation and bond parameters, which are crucial for its biological activity (Gowda, Foro, & Fuess, 2007).
  • Kinetics of Elimination Reactions : A study on the kinetics of elimination of methanesulfonic acid from certain substrates provided insight into the mechanistic change in the presence of a strong base, relevant to the compound's synthesis (Kumar & Balachandran, 2008).

Applications in Organic Chemistry

  • Synthesis of Pyrrolidines : Reaction of lithiated (phenylsulfonyl)methane with enantiomerically pure N-diphenylphosphinylaziridines led to the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines, indicating potential applications in organic synthesis (Craig, Jones, & Rowlands, 2000).
  • Heteroaromatic Ring Systems : Research on the synthesis of 1-methylsulfonyl-indoles from N-(2-Halophenyl)methanesulfonamides in the presence of terminal acetylenes showed applications in creating carbon-functional groups (Sakamoto et al., 1988).

Molecular and Supramolecular Structures

  • Supramolecular Structures of Derivatives : A study of N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide revealed their molecular and supramolecular structures, important for understanding their potential applications in metal coordination (Jacobs, Chan, & O'Connor, 2013).

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c14-12-5-4-10(7-13(12)15)9-20(18,19)17-8-11-3-1-2-6-16-11/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNXVGWZBLNFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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